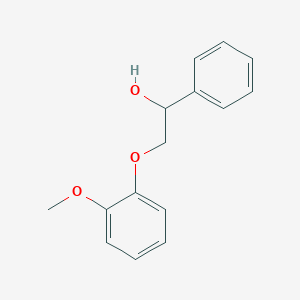

2-(2-甲氧基苯氧基)-1-苯乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

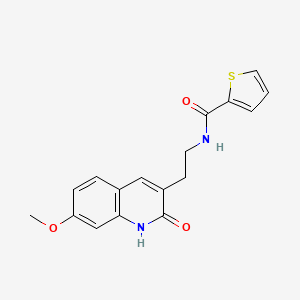

The synthesis of compounds similar to 2-(2-Methoxyphenoxy)-1-phenylethanol has been reported. For instance, one approach involves the condensation of 4-(2,3-epoxypropoxy) carbazole with 2-(2-methoxyphenoxy) ethyl amine in monoglyme solvent . The impurities and their origin of formation during the synthesis of these compounds are also discussed .Molecular Structure Analysis

The molecular structure of 2-(2-Methoxyphenoxy)phenol, a related compound, has been analyzed. It has a molecular formula of C13H12O3, an average mass of 216.233 Da, and a monoisotopic mass of 216.078644 Da .Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-Methoxyphenoxy)-1-phenylethanol are not well-documented, a related compound, 2-(2-methoxyphenoxy)propane-1,3-diol, has been studied. It was found to undergo acidolysis in aqueous 82% 1,4-dioxane containing HBr, HCl, or H2SO4 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Methoxyphenoxy)ethylamine, a related compound, have been reported. It has a boiling point of 98 °C at 0.4mmHg, a density of 1.11, and a refractive index of 1.5440 to 1.5480 .科学研究应用

木质素模型研究和化学行为

重温木质素酸解过程中 β-O-4 键断裂的机理2-(2-甲氧基苯氧基)-1-苯乙醇作为木质素模型化合物,在酸解过程中表现出独特的化学行为,该过程对于理解木质素分解至关重要。该研究深入探究了所涉及的复杂机理,强调了 γ-羟甲基基团的重要性以及氢化物转移机理的发生。此外,该研究揭示了在相关化合物的酸解中检测到的烯醇醚化合物,揭示了基于所用酸的机理差异,并强调了一种在特定条件下显着影响的未知机理 (Yokoyama, 2015)。

在逆流色谱中的应用

两相溶剂系统在苯乙烷苷和环烯醚萜类逆流分离中的概述本综述重点介绍了逆流分离 (CCS) 在苯乙烷苷和环烯醚萜类等富含羟基的化合物纯化中的应用。由于这些化合物中的羟基,它们在分离过程中会强烈吸附在固体载体上。CCS 作为一种基于液-液的技术,提供了一种有力的替代方案,减少了溶剂用量并提高了样品回收率。该综述系统地分类了用于这些化合物 CCS 的各种双相溶剂系统,为未来的应用提供了宝贵的见解 (Luca 等,2019)。

大气反应性和环境问题

甲氧基酚的大气反应性综述

甲氧基酚与 2-(2-甲氧基苯氧基)-1-苯乙醇在结构上相关,由于它们用作生物质燃烧的示踪剂而具有重要意义。该综述提供了对甲氧基酚大气反应性的详尽分析,包括它们在各个阶段的反应以及它们在二次有机气溶胶 (SOA) 形成中的作用。它强调了主要的降解途径并指出了知识差距,提出了未来研究领域以评估降解产物的生态毒性和它们对生物质燃烧羽流中 SOA 形成的贡献 (Liu 等,2022)。

挥发性化合物的生物技术生产

生产精油、香料和挥发性分离物的生物技术本综述重点介绍了生产挥发性化合物的生物技术进展,包括与 2-(2-甲氧基苯氧基)-1-苯乙醇在结构上相似的化合物。它比较了完整或转基因植物与微生物方法和体外培养植物组织的产量。该综述赞扬了由微生物催化的生物转化观察到的显着产量,并与植物产量和化学合成进行了有力的比较。这种综合分析为将生物技术方法视为挥发性化合物生产的化学合成商业可行替代方案铺平了道路 (Gounaris, 2010)。

安全和危害

未来方向

While specific future directions for 2-(2-Methoxyphenoxy)-1-phenylethanol are not well-documented, research on related compounds suggests potential areas of interest. For instance, the production of bio-based isocyanates, which could potentially involve compounds like 2-(2-Methoxyphenoxy)-1-phenylethanol, is a key area of research . Additionally, the synthesis and applications of m-aryloxy phenols, which are structurally similar to 2-(2-Methoxyphenoxy)-1-phenylethanol, are also being explored .

作用机制

Target of Action

It is known to be a non-phenolic c6-c2-type lignin model compound with the β-o-4 bond .

Mode of Action

The compound undergoes acidolysis in aqueous 82% 1,4-dioxane containing HBr, HCl, or H2SO4 with a concentration of 0.2 mol/L at 85 ℃ . The compound primarily converts to an enol ether compound, 1-(2-methoxyphenoxy)-2-(3,4-dimethoxyphenyl)ethene (II), via the benzyl cation followed by acidolytic β-O-4 bond cleavage .

Biochemical Pathways

The compound is involved in the acidolysis of lignin, a complex organic polymer found in the cell walls of many plants . The β-O-4 bond in the compound is cleaved during acidolysis, resulting in depolymerization and removal of lignin . This process is essential for the terrestrial carbon cycle and the chemical conversion of woody biomass .

Pharmacokinetics

It’s worth noting that the compound’s stability under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .

属性

IUPAC Name |

2-(2-methoxyphenoxy)-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-17-14-9-5-6-10-15(14)18-11-13(16)12-7-3-2-4-8-12/h2-10,13,16H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCNFGHEUMUJLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenoxy)-1-phenylethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-difluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2819531.png)

![4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2819533.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide](/img/structure/B2819534.png)

![7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide](/img/structure/B2819536.png)

![4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine](/img/structure/B2819541.png)

![(E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2819546.png)

![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819547.png)

![1,7,7-Trimethyl-4-[(2-methyl-2,3-dihydroindol-1-yl)-oxomethyl]-2-bicyclo[2.2.1]heptanone](/img/structure/B2819549.png)